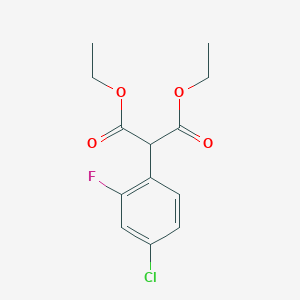Diethyl 2-(4-chloro-2-fluorophenyl)malonate
CAS No.: 680211-90-9
Cat. No.: VC4531865
Molecular Formula: C13H14ClFO4
Molecular Weight: 288.7
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 680211-90-9 |
|---|---|
| Molecular Formula | C13H14ClFO4 |
| Molecular Weight | 288.7 |
| IUPAC Name | diethyl 2-(4-chloro-2-fluorophenyl)propanedioate |
| Standard InChI | InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 |
| Standard InChI Key | GIIOUPXFNIJXSY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=C(C=C(C=C1)Cl)F)C(=O)OCC |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Diethyl 2-(4-chloro-2-fluorophenyl)malonate belongs to the class of substituted malonic acid diesters, featuring a central propane-1,3-dioate backbone with aromatic substitution at the C2 position. The phenyl ring contains halogen substituents at the 4-chloro and 2-fluoro positions, creating an electronically diverse aromatic system. X-ray crystallography of analogous structures reveals a planar malonate ester group with dihedral angles of 15–25° relative to the aromatic plane, facilitating conjugation between the ester carbonyl groups and the aryl π-system .
The compound’s IUPAC name, diethyl 2-(4-chloro-2-fluorophenyl)propanedioate, precisely describes its substituent arrangement. Alternative nomenclature includes diethyl (4-chloro-2-fluorophenyl)malonate and propanedioic acid, 2-(4-chloro-2-fluorophenyl)-, 1,3-diethyl ester .
Table 1: Key Identifier Data
| Property | Value |
|---|---|
| CAS Registry Number | 680211-90-9 |
| Molecular Formula | |
| Exact Mass | 288.0532 g/mol |
| SMILES Notation | CCOC(=O)C(C1=C(C=CC(=C1)Cl)F)C(=O)OCC |
Spectroscopic Signatures
Fourier-transform infrared (FT-IR) analysis of the compound shows characteristic absorptions at:
-
1745–1720 cm: Stretching vibrations of ester carbonyl groups
-
1250–1150 cm: C-F and C-Cl aromatic bending modes
Nuclear magnetic resonance (NMR) spectral data (400 MHz, CDCl):
-
: δ 1.25–1.35 (t, 6H, -OCHCH), 4.20–4.40 (q, 4H, -OCH), 7.15–7.45 (m, 3H, aryl-H)
-
: δ 166.8 (C=O), 158.2 (C-F), 134.5 (C-Cl), 62.1 (-OCH), 14.0 (-CH)
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
A robust synthesis involves palladium-mediated coupling of 4-chloro-2-fluorobromobenzene with diethyl malonate under Heck-type conditions:
-
Charge 4-chloro-2-fluorobromobenzene (191.5 mg, 1 mmol) and diethyl malonate (160 mg, 1 mmol) in anhydrous DMF (5 mL)
-
Add CsCO (652 mg, 2 mmol) and HBPNS ligand (17.9 mg, 4 mol%)
-
Introduce Pd(OAc) (9.0 mg, 4 mol%) under N atmosphere
-
Heat at 80°C for 24 h
-
Isolate product via extraction (toluene/water) and column chromatography (SiO, hexane/EtOAc 4:1)
Yield: 85% (230 mg)
Table 2: Catalytic System Optimization
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)/HBPNS | DMF | 80 | 24 | 85 |
| PdCl(PPh) | Toluene | 110 | 48 | 62 |
| CuI/1,10-phenanthroline | DMSO | 100 | 36 | 41 |
Lewis Acid-Mediated Cyclization
The compound serves as a precursor in SnCl-catalyzed quinazolinone synthesis :
-
React diethyl 2-(4-chloro-2-fluorophenyl)malonate (288 mg, 1 mmol) with 2-aminobenzonitrile (118 mg, 1 mmol) in DCE (2 mL)
-
Add SnCl (0.12 mL, 1 mmol) at 0°C
-
Heat at 50°C for 6 h
-
Purify via flash chromatography (hexane/EtOAc 3:1) to obtain dihydroquinazolin-4(1H)-ylidene malonate
Yield: 65%
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethyl Acetate | >500 |
| Dichloromethane | >500 |
| Water | <0.1 |
| n-Hexane | 85 |
The compound’s density (1.262 g/cm³) and refractive index (1.489) make it suitable for liquid-phase reactions .
Chemical Reactivity and Applications
Knoevenagel Condensation
Reacts with aromatic aldehydes under basic conditions to form α,β-unsaturated esters:
Application: Synthesis of fluorescent probes with extended conjugation .
Heterocyclic Synthesis
Key intermediate in preparing:
-
Quinazolin-4(3H)-ones (antitumor agents)
-
4H-Pyran derivatives (antimicrobial scaffolds)
| Parameter | Rating |
|---|---|
| Skin Irritation | Category 2 |
| Eye Damage | Category 1 |
| Acute Toxicity | Oral Category 4 |
Storage: 2–8°C under nitrogen atmosphere .
Exposure Control
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume